4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol
Overview
Description
Synthesis Analysis
The synthesis of thiadiazole derivatives, including "4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol," typically involves condensation reactions, chloro-amine coupling, or the reaction of thiocarbohydrazide with halides. For example, various thiadiazole derivatives have been synthesized and evaluated for their antibacterial and antifungal activities, demonstrating the versatility of synthetic approaches in this class of compounds (Hussain et al., 2008).
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives, including "4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol," is characterized by the presence of a thiadiazole ring attached to a phenol group. The planarity and electronic distribution within the molecule can significantly influence its biological activity and interactions with biological targets. Studies involving X-ray crystallography and density functional theory (DFT) calculations provide insights into the structural aspects of these compounds, aiding in the understanding of their chemical behavior (Shibata & Mizuguchi, 2010).
Chemical Reactions and Properties
Thiadiazole derivatives undergo various chemical reactions, including nucleophilic substitution, electrophilic substitution, and coupling reactions. These reactions can be utilized to introduce different functional groups, thereby modifying the chemical properties of the thiadiazole core. The presence of amino and phenol groups in "4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol" offers sites for further chemical modifications, enhancing its potential for various applications (Niu et al., 2015).
Physical Properties Analysis
The physical properties of thiadiazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are crucial for determining the compound's suitability for specific applications, including drug development and material science. Analytical techniques such as NMR, IR spectroscopy, and mass spectrometry are commonly used to characterize these compounds (Ameen & Qasir, 2017).
Chemical Properties Analysis
The chemical properties of "4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol" are characterized by its reactivity towards various chemical reagents. The amino and phenol groups present in the molecule contribute to its nucleophilic and electrophilic properties, respectively. These functional groups enable the compound to participate in a wide range of chemical reactions, making it a versatile intermediate for the synthesis of more complex molecules (Dani et al., 2013).
Scientific Research Applications
Urease Inhibitor
- Scientific Field: Medicinal Chemistry
- Application Summary: 1,3,4-thiadiazole derivatives have been synthesized and evaluated for their urease inhibitor activities .
- Methods of Application: The compounds are synthesized in three steps from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .
- Results: The synthesized compounds showed high activity against the urease enzyme, with IC50 values ranging from 2.85 to 5.83 µM .
Antimicrobial Agents
- Scientific Field: Medicinal Chemistry
- Application Summary: 1,3,4-thiadiazole derivatives have been synthesized and tested for their antimicrobial activity .
- Methods of Application: The compounds are synthesized using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials .
- Results: The synthesized 1,3,4-thiadiazole derivatives were tested against E. coli, B. mycoides, and C. albicans. Four compounds outperformed the others in terms of antimicrobial activity .
Anti-Convulsant Activity
- Scientific Field: Medicinal Chemistry
- Application Summary: 5-amino-1,3,4-thiadiazole-2-thiol was used to prepare new amines exhibiting anti-convulsant activity .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The synthesized amines exhibited anti-convulsant activity .
HIV Infection Therapy
- Scientific Field: Medicinal Chemistry
- Application Summary: Compounds with 2-Amino-1,3,4-thiadiazole have been used in HIV infection therapy due to their high selectivity and low cytotoxicity .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: These compounds have gained an increasingly important role in HIV infection therapy .
Cytostatic Treatment
- Scientific Field: Medicinal Chemistry
- Application Summary: 1,3,4-Thiadiazole derivatives have been synthesized for cytostatic treatment .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The primary objective of cytostatic treatment is to induce apoptosis in tumor cells and to hinder their cell cycle progression to impede further proliferation .
Urease Inhibitor
- Scientific Field: Medicinal Chemistry
- Application Summary: Novel 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives are designed, synthesized, and evaluated in vitro for their urease inhibitor activities .
- Methods of Application: The compounds are synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .
- Results: The synthesized compounds showed high activity against the urease enzyme, with IC50 values ranging from 2.85 to 5.83 µM .
Safety And Hazards
properties
IUPAC Name |
4-(5-amino-1,3,4-thiadiazol-2-yl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3OS/c9-8-11-10-7(13-8)5-1-3-6(12)4-2-5/h1-4,12H,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLHDTOUWXDZDGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(S2)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40419970 | |
Record name | 4-(5-Amino-[1,3,4]thiadiazol-2-yl)-phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40419970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol | |
CAS RN |
59565-53-6 | |
Record name | 4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59565-53-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(5-Amino-[1,3,4]thiadiazol-2-yl)-phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40419970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.